2-[(2S)-piperazin-2-yl]acetonitrile hydrochloride
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Overview
Description
2-[(2S)-piperazin-2-yl]acetonitrile hydrochloride is a chemical compound with the molecular formula C6H12ClN3. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and has applications in medicinal chemistry .
Preparation Methods
The preparation of 2-[(2S)-piperazin-2-yl]acetonitrile hydrochloride involves several synthetic routes. One common method starts with ®-1-BOC-3-hydroxymethyl piperazine as the starting material. The process includes four main steps: PMBCl protection, esCl activation, TMSCN cyanation, and ACE-Cl removal PMB. This method avoids the use of hazardous reagents, making it safer and more cost-effective .
Chemical Reactions Analysis
2-[(2S)-piperazin-2-yl]acetonitrile hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its oxidized form.
Reduction: Reducing agents can be used to convert the compound into its reduced form.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Hydrolysis: This reaction involves the breaking of chemical bonds through the addition of water.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-[(2S)-piperazin-2-yl]acetonitrile hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in the study of biological processes and pathways.
Medicine: It is a key intermediate in the synthesis of pharmaceutical drugs, including Adagrasib (MRTX849), a covalent KRASG12C inhibitor used in cancer treatment
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(2S)-piperazin-2-yl]acetonitrile hydrochloride involves its interaction with specific molecular targets and pathways. For example, in the synthesis of Adagrasib, the compound acts as a covalent inhibitor of the KRASG12C protein, which is involved in the regulation of cell growth and division. By inhibiting this protein, the compound can help to prevent the proliferation of cancer cells .
Comparison with Similar Compounds
2-[(2S)-piperazin-2-yl]acetonitrile hydrochloride can be compared with other similar compounds, such as:
2-[(2S)-piperazin-2-yl]acetonitrile dihydrochloride: This compound has similar chemical properties and applications but differs in its molecular structure and specific uses.
2-piperazineacetonitrile: Another similar compound with different functional groups and applications.
The uniqueness of this compound lies in its specific molecular structure, which makes it particularly useful in the synthesis of certain pharmaceuticals and industrial chemicals .
Properties
IUPAC Name |
2-[(2S)-piperazin-2-yl]acetonitrile;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3.ClH/c7-2-1-6-5-8-3-4-9-6;/h6,8-9H,1,3-5H2;1H/t6-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEAXRFZWKOHAAC-RGMNGODLSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(CN1)CC#N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN[C@H](CN1)CC#N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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